molecular formula C17H18N2O B11804136 1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)propan-1-one

1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)propan-1-one

Cat. No.: B11804136
M. Wt: 266.34 g/mol
InChI Key: LJXICRPLPADONP-UHFFFAOYSA-N
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Description

1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)propan-1-one is a synthetic organic compound that belongs to the class of indoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features an indoline moiety linked to a pyridine ring, which is further connected to a propanone group. This unique arrangement of functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of 1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indoline Moiety: The indoline ring can be synthesized through the reduction of indole derivatives using suitable reducing agents.

    Pyridine Ring Formation: The pyridine ring is introduced through a series of reactions involving the condensation of appropriate precursors.

    Coupling Reaction: The indoline and pyridine rings are coupled using a cross-coupling reaction, such as the Suzuki or Heck reaction, to form the desired product.

    Propanone Group Introduction:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts.

Chemical Reactions Analysis

1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyridine or indoline rings are replaced by other nucleophiles.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of larger, more complex molecules.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: It exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications in treating diseases such as cancer, bacterial infections, and inflammatory disorders.

    Industry: It is used in the development of new materials and chemical processes, including the synthesis of advanced polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

    Inhibiting Microbial Growth: Disrupting the growth and proliferation of bacteria and other microorganisms by targeting essential cellular processes.

Comparison with Similar Compounds

1-(6-(Indolin-1-yl)-4-methylpyridin-3-yl)propan-1-one can be compared with other indoline derivatives and pyridine-containing compounds. Similar compounds include:

    Indoline-2-one Derivatives: Known for their neuroprotective and anticancer activities.

    Pyridine-3-carboxamide Derivatives: Exhibiting antimicrobial and anti-inflammatory properties.

    Indole-3-acetic Acid Derivatives: Used in plant growth regulation and exhibiting various biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

1-[6-(2,3-dihydroindol-1-yl)-4-methylpyridin-3-yl]propan-1-one

InChI

InChI=1S/C17H18N2O/c1-3-16(20)14-11-18-17(10-12(14)2)19-9-8-13-6-4-5-7-15(13)19/h4-7,10-11H,3,8-9H2,1-2H3

InChI Key

LJXICRPLPADONP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CN=C(C=C1C)N2CCC3=CC=CC=C32

Origin of Product

United States

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